Pyrido[4,3-g]isoquinoline
Description
Pyrido[4,3-g]isoquinoline is a fused heterocyclic compound consisting of a pyridine ring fused to an isoquinoline moiety at positions 4 and 3, respectively. Synthesis methods often involve cyclization reactions or multicomponent strategies. For example, regioisomeric mixtures of pyrido[4,3-g]quinoline-5,10-dione derivatives are synthesized via acid hydrolysis, yielding products with varying ratios (20–45% yields) . These compounds exhibit notable cytotoxicity against MT-4 leukemia cells at submicromolar concentrations, highlighting their therapeutic relevance .
Properties
CAS No. |
51521-30-3 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
pyrido[4,3-g]isoquinoline |
InChI |
InChI=1S/C12H8N2/c1-3-13-7-11-6-12-8-14-4-2-10(12)5-9(1)11/h1-8H |
InChI Key |
KNYFJKORPUITSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC3=C(C=CN=C3)C=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[4,3-g]isoquinoline typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Sonogashira coupling reaction is often employed, where a but-1-yne derivative reacts with isoindoline-1,3-dione in the presence of palladium chloride (PdCl2(PPh3)2), copper iodide (CuI), and triethylamine (Et3N) in dimethylformamide (DMF) to form the desired compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Pyrido[4,3-g]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s functional groups, often using hydrogenation techniques.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Various reduced forms of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Pyrido[4,3-g]isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido[4,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site or allosteric site of kinases, thereby modulating their activity. This inhibition can affect various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Core Ring Systems and Substituent Effects
Pyrido[4,3-g]isoquinoline is distinguished from analogs by its fused pyridine-isoquinoline core. Key comparisons include:
Structural Insights :
- Regioisomerism: Pyrido[4,3-g]quinoline derivatives exhibit distinct NMR shifts (e.g., 4-H proton downfield by 0.11–0.25 ppm compared to pyrido[3,4-g] analogs), enabling structural differentiation .
- Electron Deficiency: Pyrido[3,4-d]pyridazine, an electron-deficient azadiene, undergoes inverse electron-demand Diels-Alder reactions, unlike this compound .
Key Observations :
- Green Chemistry: Pyrido[2,1-a]isoquinolines are synthesized via Fe3O4 nanoparticle-catalyzed reactions in water, achieving >90% yields under ultrasonic conditions .
- Regioselectivity Challenges: Pyrido[4,3-g]quinoline synthesis often results in regioisomeric mixtures (e.g., 2a/3a), complicating purification .
Antitumor and Cytotoxic Activity
Activity Trends :
- Antitumor Potency: Pyrido[4,3-g]quinoline derivatives outperform carbon-based analogs (e.g., dihydrothieno[2,3-g]quinolines) by 4-fold in MT-4 cytotoxicity assays .
- Antioxidant Superiority: Pyrido[2,1-a]isoquinoline 6a exhibits higher DPPH scavenging activity (85%) than synthetic antioxidants like BHT .
Antimicrobial and Kinase Inhibition
- Pyrrolo[2,1-a]isoquinolines: Derivatives with phenyl-pyridinyl substituents (e.g., 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline) inhibit Gram-positive bacteria (MIC: 8–16 µg/mL) and kinases like EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
